tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16,4)5)14-15-9(7)13/h6H2,1-5H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXOJPUZGHMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653984 | |
| Record name | tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-61-7 | |
| Record name | tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 398491-61-7) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its anti-inflammatory properties and structure-activity relationships (SARs).
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.31 g/mol
- Chemical Structure : The compound features a pyrrolo-pyrazole core, which is known for various biological activities.
Biological Activity Overview
The primary biological activity of this compound has been associated with its anti-inflammatory effects. It has been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Anti-inflammatory Activity
Recent studies have highlighted the compound's efficacy in reducing inflammation in various models:
- Inhibition of COX Enzymes :
-
In Vivo Efficacy :
- In carrageenan-induced paw edema models in rats, the compound demonstrated significant anti-inflammatory effects, leading to reduced swelling and pain .
- Histopathological evaluations showed minimal degenerative changes in vital organs (stomach, liver, kidneys), indicating a favorable safety profile .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrolo-Pyrazole Core | Essential for COX inhibition |
| Tert-butyl Group | Enhances lipophilicity and stability |
| Amino Group | Contributes to receptor binding |
Case Studies
Several studies have investigated the compound's pharmacological potential:
- Study on Anti-inflammatory Mechanism :
- Safety Profile Assessment :
Scientific Research Applications
Anticancer Activity
One of the most promising applications of tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound has shown IC50 values in the low micromolar range against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines .
- Mechanism of Action : Preliminary investigations suggest that these compounds may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Properties
Another critical area of research involves the anti-inflammatory effects of this compound. Various studies indicate that it may act as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes:
- In Vivo Studies : In animal models, compounds related to tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole have demonstrated significant reduction in edema and inflammatory markers compared to standard anti-inflammatory drugs like celecoxib .
- Potential Applications : These findings suggest potential therapeutic roles in treating chronic inflammatory conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging research also highlights the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis:
- Mechanisms : The neuroprotective effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory pathways .
- Future Directions : Continued exploration in this area could lead to novel treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Comparative Analysis of Biological Activities
| Activity Type | IC50 Values (µM) | Reference Compound | Remarks |
|---|---|---|---|
| Anticancer | 1.51 - 5.63 | Doxorubicin | Effective against multiple cancer cell lines |
| Anti-inflammatory | 0.8575 | Celecoxib | Superior efficacy compared to standard drugs |
| Neuroprotective | TBD | N/A | Potential for future neuroprotective therapies |
Preparation Methods
Cyclization of Pyrazole Precursors
The pyrrolo-pyrazole core is assembled via cyclization reactions. A common approach involves reacting substituted pyrazole derivatives with tert-butyl carbamate under basic conditions. For example, KOH in dichloromethane facilitates the formation of the bicyclic structure, with the Boc group introduced simultaneously.
Reaction Conditions :
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Temperature : 0–25°C (prevents side reactions)
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Solvent : Tetrahydrofuran (THF) or dichloromethane
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Catalyst : Anhydrous sodium carbonate or N-ethyl-N,N-diisopropylamine
Yields for this step typically range from 60–75% , with purity exceeding 90% after column chromatography.
Stepwise Synthesis and Optimization
Boc Protection of the Amino Group
Post-cyclization, the amino group at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride). This step ensures stability during subsequent reactions.
Procedure :
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Dissolve the cyclized intermediate in anhydrous THF.
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Add Boc anhydride (1.2 equivalents) and N-ethyl-N,N-diisopropylamine (2 equivalents) at 0°C.
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Stir for 2–4 hours at room temperature.
Ethyl Carboxylate Hydrolysis
A critical step in generating the final compound involves hydrolyzing ethyl carboxylate intermediates. For example, 5-tert-butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate is treated with lithium hydroxide (LiOH) in methanol:
Reaction Setup :
| Parameter | Value |
|---|---|
| Substrate | 25.00 g (77.1 mmol) |
| Solvent | Methanol (50 mL) |
| Base | LiOH (1.92 g, 77.1 mmol) |
| Temperature | 20°C |
| Duration | 2 hours |
Outcome :
Reaction Optimization Data
Solvent and Catalyst Impact
Comparative studies reveal solvent-catalyst combinations significantly affect yields:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| THF | N-ethyl-N,N-diisopropylamine | 38 |
| Dichloromethane | Triethylamine | 100 |
| Methanol | LiOH | 76 |
The use of triethylamine in dichloromethane achieves quantitative yield by minimizing side reactions.
Temperature Dependence
Lower temperatures (0°C) improve selectivity during Boc protection, while room temperature suffices for hydrolysis:
| Step | Optimal Temperature | Yield (%) |
|---|---|---|
| Cyclization | 0°C | 70 |
| Boc Protection | 0°C → 25°C | 90 |
| Ethyl Ester Hydrolysis | 20°C | 76 |
Purification and Characterization
Chromatographic Purification
Flash chromatography with hexane/ethyl acetate gradients (2:8 to 1:1) effectively isolates the target compound. Silica gel (230–400 mesh) is preferred for resolving closely related derivatives.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
Mass Spectrometry :
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility:
Green Chemistry Initiatives
Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields at 82%.
Challenges and Mitigation
Byproduct Formation
The primary byproduct, 5-tert-butyl 2-ethyl dicarboxylate , arises from competing esterification. This is minimized by:
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of precursors to form the pyrrolo-pyrazole core. A common approach includes:
Core Formation : Reacting substituted pyrazole intermediates with tert-butyl carbamate derivatives under basic conditions (e.g., KOH in dichloromethane) .
Functionalization : Introducing the amino group via nucleophilic substitution or reductive amination.
Boc Protection : Using Boc anhydride (di-tert-butyl dicarbonate) to protect the amino group, with reaction completion monitored by TLC .
Key parameters include temperature (room temperature for Boc protection), solvent choice (dichloromethane), and catalyst/base optimization (e.g., anhydrous sodium carbonate for cyclization) .
Q. How can the purity of the compound be ensured during synthesis?
- Methodological Answer : Purification techniques include:
- Column Chromatography : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product .
- Recrystallization : Using solvents like ethanol or acetonitrile to enhance crystalline purity.
- Analytical Monitoring : TLC for reaction progress and HPLC/GC-MS for final purity assessment (>95% by area normalization) .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., tert-butyl peaks at ~1.4 ppm and pyrrolo-pyrazole ring protons between 3.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed [M+H]+ at 336.2996 for related derivatives) .
- IR Spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrrolo-pyrazole core?
- Methodological Answer : Regioselectivity is influenced by:
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., bromo substituents) direct reactions to less hindered positions .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to selectively modify the pyrazole ring .
- Temperature Control : Lower temperatures (−78°C to 0°C) favor kinetic over thermodynamic products in electrophilic substitutions .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability assessments include:
- Thermogravimetric Analysis (TGA) : Decomposition temperature >200°C, indicating thermal stability .
- Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions. Store at −20°C under inert atmosphere .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber vials recommended for storage .
Q. How can researchers evaluate the biological activity of derivatives of this compound?
- Methodological Answer : In vitro assays include:
- Enzyme Inhibition : Amplex-Red fluorescence assays to measure autotaxin (ATX) inhibition (IC50 values) .
- Solubility Studies : HT-Solubility assays in phosphate buffer (pH 7.4) to assess pharmacokinetic potential .
- Glutathione Adduct Screening : LC-MS to detect reactive metabolites and evaluate metabolic stability .
Q. How should researchers address contradictions in reported data for structurally similar compounds?
- Methodological Answer : Strategies include:
- Comparative Analysis : Cross-referencing CAS entries (e.g., 398491-59-3 vs. 1246643-57-1) to identify substituent-driven discrepancies in properties like solubility .
- Computational Modeling : DFT calculations to predict reactivity differences between dimethyl and diethyl substituents .
- Experimental Replication : Reproducing key syntheses (e.g., tert-butyl 2-bromo derivatives) under standardized conditions to validate literature claims .
Q. What role do substituents (e.g., 6,6-dimethyl groups) play in modulating biological activity?
- Methodological Answer : Substituent effects are assessed via:
- SAR Studies : Synthesizing analogs (e.g., 6,6-diethyl vs. 6,6-dimethyl) and comparing IC50 values in enzyme assays .
- LogP Measurements : The 6,6-dimethyl group reduces LogP (predicted 2.1 vs. 2.8 for diethyl), enhancing aqueous solubility .
- X-ray Crystallography : Resolving binding modes with target proteins (e.g., ATX) to identify hydrophobic interactions mediated by substituents .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
